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Compound of Interest

Compound Name: Diethylcyanamide

Cat. No.: B1293381

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethylcyanamide
from diethylamine. Diethylcyanamide is a valuable intermediate in organic synthesis, finding
applications in the preparation of pharmaceuticals, agrochemicals, and other specialty
chemicals. This document details the core synthetic methodology, provides a detailed
experimental protocol, and presents key analytical data for the characterization of the final
product.

Core Principles: The von Braun Reaction

The primary method for the synthesis of diethylcyanamide from diethylamine is a variation of
the von Braun reaction. This reaction typically involves the N-dealkylation of a tertiary amine
using cyanogen bromide (CNBr). However, in the case of a secondary amine like diethylamine,
the reaction proceeds as a direct N-cyanation.

The reaction of a secondary amine with cyanogen bromide can be sluggish and may result in
low yields due to the formation of the amine hydrobromide as a byproduct. To circumvent this,
the reaction is typically carried out in the presence of a non-nucleophilic base, such as
triethylamine or pyridine, to neutralize the hydrobromic acid (HBr) generated in situ.

Quantitative Data Summary
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The following tables summarize the key quantitative data for the reactants and the product

involved in the synthesis of diethylcyanamide.

Table 1: Properties of Reactants

Molecular Molar Mass ( . Boiling Point
Compound Density (g/mL)

Formula g/mol ) (°C)
Diethylamine CaH11N 73.14 0.707 55.5
Cyanogen

) CBrN 105.92 2.015 61.4

Bromide
Triethylamine CeHisN 101.19 0.726 89.5

Table 2: Properties and Spectroscopic Data of Diethylcyanamide

Property Value
Molecular Formula CsH1oN:2
Molar Mass ( g/mol ) 98.15

Appearance Colorless to pale yellow liquid
Boiling Point (°C) 186-188
Density (g/mL) 0.846

1H NMR (CDCls, est.)

53.1(q, 4H), 1.2 (t, 6H)

13C NMR (CDCls, est.)

5 117 (CN), 45 (CH2), 14 (CHs)

IR (neat, cm™1)

~2970 (C-H), ~2210 (C=N)

Experimental Protocol: Synthesis of

Diethylcyanamide

This protocol details a representative procedure for the synthesis of diethylcyanamide from

diethylamine using cyanogen bromide in the presence of triethylamine as a base.
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Materials:

Diethylamine

e Cyanogen bromide (Caution: Highly Toxic)

o Triethylamine (dried)

e Anhydrous diethyl ether

e Saturated agueous sodium bicarbonate solution

e Brine (saturated agueous sodium chloride solution)

e Anhydrous magnesium sulfate

o Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel,
condenser, etc.)

» Magnetic stirrer and heating mantle

e Rotary evaporator

« Distillation apparatus

Procedure:

e Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a
magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g.,
filled with calcium chloride).

o Reagent Preparation: Dissolve diethylamine (7.31 g, 0.1 mol) and triethylamine (10.12 g, 0.1
mol) in 100 mL of anhydrous diethyl ether in the reaction flask.

» Addition of Cyanogen Bromide: Dissolve cyanogen bromide (10.59 g, 0.1 mol) in 50 mL of
anhydrous diethyl ether and place this solution in the dropping funnel.
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o Reaction: Cool the reaction flask in an ice bath. Add the cyanogen bromide solution dropwise
to the stirred diethylamine solution over a period of 1 hour, maintaining the internal
temperature below 10 °C.

o Reaction Completion: After the addition is complete, remove the ice bath and allow the
reaction mixture to warm to room temperature. Stir the mixture for an additional 12-18 hours.
The formation of a white precipitate (triethylammonium bromide) will be observed.

o Workup: Filter the reaction mixture to remove the triethylammonium bromide precipitate.
Wash the precipitate with a small amount of anhydrous diethyl ether.

o Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer successively
with 50 mL of saturated aqueous sodium bicarbonate solution, 50 mL of water, and 50 mL of
brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and remove the diethyl ether using a rotary evaporator.

 Purification: Purify the crude diethylcyanamide by vacuum distillation. Collect the fraction
boiling at approximately 80-82 °C at 20 mmHg. The expected yield is in the range of 70-85%.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the reaction mechanism and the experimental workflow for the
synthesis of diethylcyanamide.
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Caption: Reaction mechanism for the synthesis of diethylcyanamide.
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Pure Diethylcyanamide
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Caption: Experimental workflow for diethylcyanamide synthesis.

» To cite this document: BenchChem. [Synthesis of Diethylcyanamide from Diethylamine: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293381#synthesis-of-diethylcyanamide-from-
diethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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